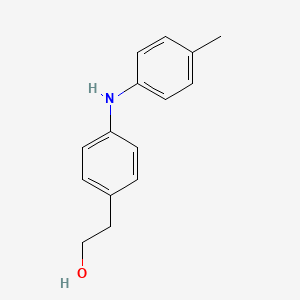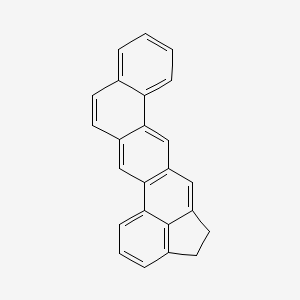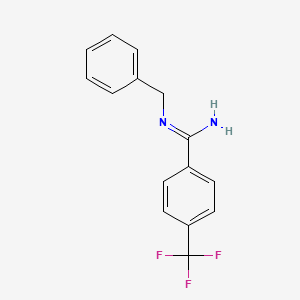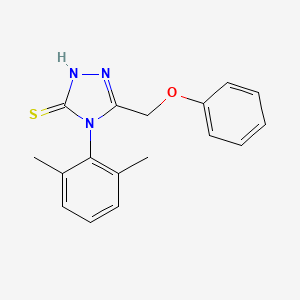![molecular formula C12H24O3 B14132224 tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate CAS No. 89113-57-5](/img/structure/B14132224.png)
tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group and an acetate group linked through an ether bond to a 3,3-dimethylbutan-2-yl moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate can be synthesized through several methods. One common approach involves the esterification of tert-butyl alcohol with 3,3-dimethylbutan-2-yl acetate in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane .
Industrial Production Methods
In industrial settings, the synthesis of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the ester group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for alcohols and amines.
Biology: The compound can be employed in the synthesis of biologically active molecules and natural products.
Medicine: It serves as an intermediate in the production of pharmaceuticals and other therapeutic agents.
Industry: The compound is utilized in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate involves its reactivity as an ester. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid. This hydrolysis reaction is catalyzed by acids or bases and involves the nucleophilic attack of water on the carbonyl carbon of the ester .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl acetate: Similar in structure but lacks the 3,3-dimethylbutan-2-yl moiety.
tert-Butyl carbamate: Contains a carbamate group instead of an acetate group.
tert-Butyl 2-(1,3-dioxoisoindolin-2-yl)acetate: Similar ester structure but with a different substituent
Uniqueness
tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate is unique due to the presence of the 3,3-dimethylbutan-2-yl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications where such properties are desired.
Propriétés
Numéro CAS |
89113-57-5 |
|---|---|
Formule moléculaire |
C12H24O3 |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
tert-butyl 2-(3,3-dimethylbutan-2-yloxy)acetate |
InChI |
InChI=1S/C12H24O3/c1-9(11(2,3)4)14-8-10(13)15-12(5,6)7/h9H,8H2,1-7H3 |
Clé InChI |
ODXKOERTJDPGMG-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)(C)C)OCC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-ol](/img/structure/B14132167.png)
![5-Chloro-N-[3-(pyrrolidin-1-yl)propyl]-1H-indazol-3-amine](/img/structure/B14132185.png)

![2-[(2-Hydroxy-3,5-dimethylphenyl)-phenylmethyl]-4,6-dimethylphenol](/img/structure/B14132194.png)
![Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate](/img/structure/B14132195.png)
![Ethyl {4-[bis(1-methyl-4,6-dioxo-2-thioxohexahydropyrimidin-5-yl)methyl]-2-iodo-6-methoxyphenoxy}acetate](/img/structure/B14132199.png)



![Ethyl [(2-Bromophenyl)thio]acetate](/img/structure/B14132228.png)

